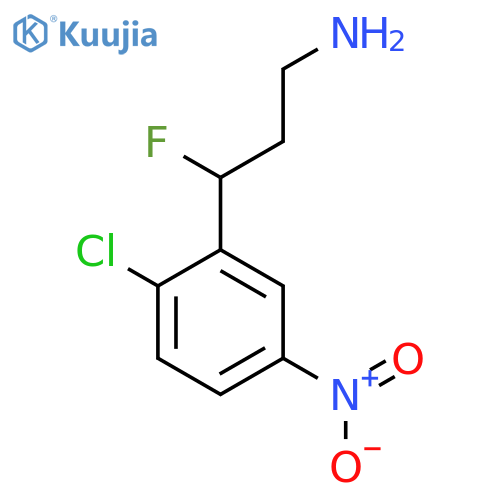

Cas no 2229315-50-6 (3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine)

2229315-50-6 structure

商品名:3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine

- 2229315-50-6

- EN300-1979913

-

- インチ: 1S/C9H10ClFN2O2/c10-8-2-1-6(13(14)15)5-7(8)9(11)3-4-12/h1-2,5,9H,3-4,12H2

- InChIKey: RWCAZBXYVREEHJ-UHFFFAOYSA-N

- ほほえんだ: ClC1=CC=C(C=C1C(CCN)F)[N+](=O)[O-]

計算された属性

- せいみつぶんしりょう: 232.0414834g/mol

- どういたいしつりょう: 232.0414834g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 15

- 回転可能化学結合数: 3

- 複雑さ: 225

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 1

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 71.8Ų

- 疎水性パラメータ計算基準値(XlogP): 2

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1979913-0.5g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 0.5g |

$1482.0 | 2023-09-16 | ||

| Enamine | EN300-1979913-0.25g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 0.25g |

$1420.0 | 2023-09-16 | ||

| Enamine | EN300-1979913-5.0g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 5g |

$4475.0 | 2023-06-02 | ||

| Enamine | EN300-1979913-0.05g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 0.05g |

$1296.0 | 2023-09-16 | ||

| Enamine | EN300-1979913-10g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 10g |

$6635.0 | 2023-09-16 | ||

| Enamine | EN300-1979913-5g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 5g |

$4475.0 | 2023-09-16 | ||

| Enamine | EN300-1979913-1.0g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 1g |

$1543.0 | 2023-06-02 | ||

| Enamine | EN300-1979913-10.0g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 10g |

$6635.0 | 2023-06-02 | ||

| Enamine | EN300-1979913-0.1g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 0.1g |

$1357.0 | 2023-09-16 | ||

| Enamine | EN300-1979913-2.5g |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine |

2229315-50-6 | 2.5g |

$3025.0 | 2023-09-16 |

3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine 関連文献

-

María Ventura,Carmen Ramírez de Arellano,Marta E. G. Mosquera,Gerardo Jiménez,Tomás Cuenca Dalton Trans., 2011,40, 5728-5733

-

Rania S. Seoudi,Annette Dowd,Brian J. Smith,Adam Mechler Phys. Chem. Chem. Phys., 2016,18, 11467-11473

-

Xiaoyu Qiu,Gengtao Fu,Yue Zhao,Yawen Tang,Yu Chen,Tianhong Lu J. Mater. Chem. A, 2013,1, 14874-14878

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Huang Zhou,Jian Zhang,Ibrahim Saana Amiinu,Chenyu Zhang,Xiaobo Liu,Wenmao Tu,Mu Pan,Shichun Mu Phys. Chem. Chem. Phys., 2016,18, 10392-10399

2229315-50-6 (3-(2-chloro-5-nitrophenyl)-3-fluoropropan-1-amine) 関連製品

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)

- 2228333-51-3(2-fluoro-2-3-nitro-5-(trifluoromethyl)phenylethan-1-amine)

- 72790-96-6(Hydrazine,(2-bromo-4-nitrophenyl)-)

- 1208076-29-2(2,6-Difluorotoluene (Methyl D3))

- 4770-00-7(3-cyano-4-nitroindole)

- 1804212-89-2(4-Nitro-2-(2-oxopropyl)mandelic acid)

- 1203230-14-1(5-(4-methylphenyl)-1,2-oxazol-3-ylmethyl quinoxaline-2-carboxylate)

- 1805870-06-7(Methyl 4-(2-carboxyethyl)-2-cyanobenzoate)

- 307496-40-8(Bicyclo[2.2.1]hept-2-ene,5,5'-[1,4-phenylenebis[(dimethylsilylene)-2,1-ethanediyl]]bis-)

推奨される供給者

Zhejiang Brunova Technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD

ゴールドメンバー

中国のサプライヤー

大量

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Taizhou Jiayin Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量